molecular formula C11H9ClN2O3S B12918238 3-Isoxazolecarboxamide, 5-[[(2-chlorophenyl)thio]methyl]-N-hydroxy- CAS No. 823220-09-3

3-Isoxazolecarboxamide, 5-[[(2-chlorophenyl)thio]methyl]-N-hydroxy-

Cat. No.: B12918238
CAS No.: 823220-09-3
M. Wt: 284.72 g/mol
InChI Key: VCZVWKIHPCHVNV-UHFFFAOYSA-N
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Description

5-(((2-Chlorophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a chlorophenyl group, a thioether linkage, and an isoxazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((2-Chlorophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide typically involves the reaction of 2-chlorobenzenethiol with an appropriate isoxazole derivative under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(((2-Chlorophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted chlorophenyl derivatives

Scientific Research Applications

5-(((2-Chlorophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(((2-Chlorophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may bind to and inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(((2-Bromophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide
  • 5-(((2-Fluorophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide
  • 5-(((2-Methylphenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide

Uniqueness

Compared to its analogs, 5-(((2-Chlorophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide may exhibit unique properties due to the presence of the chlorine atom, which can influence its reactivity, binding affinity, and overall biological activity. The chlorophenyl group may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for further research and development.

Properties

CAS No.

823220-09-3

Molecular Formula

C11H9ClN2O3S

Molecular Weight

284.72 g/mol

IUPAC Name

5-[(2-chlorophenyl)sulfanylmethyl]-N-hydroxy-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C11H9ClN2O3S/c12-8-3-1-2-4-10(8)18-6-7-5-9(14-17-7)11(15)13-16/h1-5,16H,6H2,(H,13,15)

InChI Key

VCZVWKIHPCHVNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)SCC2=CC(=NO2)C(=O)NO)Cl

Origin of Product

United States

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